Cobalt oxide

Beschreibung

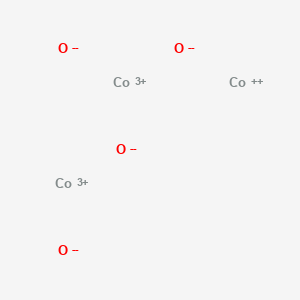

Structure

2D Structure

Eigenschaften

IUPAC Name |

cobalt(2+);cobalt(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Co.4O/q+2;2*+3;4*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEWDCMIDFGDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Co+2].[Co+3].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.797 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, Dry Powder; Dry Powder, Other Solid, Black or grey solid; [Merck Index] Black powder, insoluble in water; [MSDSonline] | |

| Record name | Cobalt oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt oxide (Co3O4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobaltic-cobaltous oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1308-06-1, 11104-61-3, 1307-96-6 | |

| Record name | Cobaltic-cobaltous oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001308061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt oxide (Co3O4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tricobalt tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cobalt oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALT OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USK772NS56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis and Fabrication Methodologies for Cobalt Oxide Architectures

Controlled Chemical Synthesis Routes

The precise control over the size, shape, and dimensionality of cobalt oxide nanostructures is paramount for optimizing their performance in various applications. Several chemical synthesis routes have been developed to achieve this control, each offering unique advantages in manipulating the final architecture of the material.

Hydrothermal and Solvothermal Approaches

Hydrothermal and solvothermal synthesis are versatile methods for producing crystalline nanomaterials from solutions in water or organic solvents, respectively, under conditions of high temperature and pressure in a sealed vessel known as an autoclave. These methods allow for excellent control over the size, shape, and crystal phase of the resulting this compound nanoparticles.

The hydrothermal synthesis of this compound (Co3O4) nanoparticles can be achieved by using precursors like cobalt chloride in an aqueous solution. ajbsr.netresearchgate.net For instance, Co3O4 nanoparticles have been synthesized by reacting cobalt(II) chloride with potassium hydroxide (B78521) (KOH) in the presence of a surfactant like Triton X-100 in an autoclave at temperatures around 180 °C for several hours. ajbsr.netresearchgate.net Subsequent calcination in air at temperatures like 400 °C is often required to obtain the final crystalline Co3O4 phase. ajbsr.netresearchgate.net This method can yield spherical nanoparticles with average sizes in the range of 20-30 nm. ajbsr.net By tuning reaction parameters such as temperature and time, different morphologies, including nanorods, can be achieved. orientjchem.org The formation of nanoporous Co3O4 nanorods has been reported through a hydrothermal process followed by calcination. asianresassoc.org This process involves the initial formation of an intermediate precursor, which upon heating, decomposes to form the porous oxide structure. asianresassoc.org

Solvothermal synthesis follows a similar principle but utilizes non-aqueous solvents, which can influence the morphology of the final product. For example, porous this compound has been synthesized via a solvothermal route using cobalt nitrate (B79036) as the precursor and a block copolymer as a structure-directing agent in an ethanol-water mixture at 150 °C. This approach allows for the creation of materials with controlled porosity. Furthermore, the solvothermal method has been employed to create more complex structures, such as marigold flower-like copper this compound (CuCo2O4) microstructures, by using ethanol (B145695) as the solvent. Hollow Co3O4 nanospheres have also been synthesized using a surfactant-assisted solvothermal method, resulting in structures with walls composed of oriented nanocrystals.

| Method | Precursors | Solvent | Temperature (°C) | Time (h) | Resulting Architecture |

| Hydrothermal | Cobalt(II) chloride, KOH, Triton X-100 | Water | 180 | 6 | Spherical nanoparticles ajbsr.netresearchgate.net |

| Hydrothermal | Cobalt nitrate, Sodium oxalate (B1200264), Ethylene (B1197577) glycol | Water/Ethylene glycol | 200 | 24 | Nanorods orientjchem.org |

| Solvothermal | Cobalt nitrate, Pluronic F-127 | Ethanol/Water | 150 | 16 | Porous structures |

| Solvothermal | - | - | - | - | Hollow nanospheres |

Precipitation and Co-precipitation Techniques

Precipitation and co-precipitation are straightforward and cost-effective methods for synthesizing this compound nanoparticles. These techniques involve the conversion of soluble cobalt salts into an insoluble precursor, typically a hydroxide or carbonate, by adding a precipitating agent. The precursor is then thermally decomposed (calcined) to form the oxide.

In a typical co-precipitation synthesis, an aqueous solution of a cobalt salt, such as cobalt nitrate (Co(NO3)2·6H2O), is treated with a precipitating agent like sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide. The dropwise addition of the precipitating agent under constant stirring leads to the formation of a precipitate. For example, adding a 2M NaOH solution to a 1M Co(NO3)2·6H2O solution results in a suspension that, after being left overnight and subsequently dried and calcined, yields Co3O4 nanoparticles. The pH of the solution is a critical parameter that influences the characteristics of the final product. This method can produce nanoparticles with average particle sizes around 25 nm. The simplicity of the co-precipitation process makes it highly scalable and attractive for producing large quantities of this compound nanoparticles.

Solution Combustion Synthesis

Solution combustion synthesis (SCS) is a rapid, simple, and energy-efficient method for producing fine, crystalline oxide powders. The process involves a self-sustaining exothermic reaction between an oxidizer (typically a metal nitrate, like cobalt nitrate) and a fuel (an organic compound such as urea (B33335), glycine, or citric acid) in an aqueous solution.

To synthesize Co3O4 nanoparticles via SCS, a solution containing cobalt nitrate hexahydrate (the oxidizer) and a fuel is prepared and heated. As the water evaporates, the mixture forms a viscous gel that eventually ignites, undergoing a rapid combustion reaction. This exothermic process provides the energy required for the decomposition of the precursors and the formation of crystalline Co3O4 nanoparticles in a very short time. The characteristics of the resulting nanoparticles, such as particle size, surface area, and porosity, are highly dependent on the type of fuel and the fuel-to-oxidizer (F/O) molar ratio. For instance, varying the glycine-to-cobalt nitrate ratio has been shown to influence the phase composition and particle size of the final product. This method is particularly effective for creating porous, foam-like nanostructures with high surface areas, which are beneficial for catalytic and energy storage applications.

| Parameter | Effect on Co3O4 Nanoparticles | Reference |

| Fuel Type | Influences morphology and physicochemical properties. | |

| Fuel-to-Oxidizer Ratio | Affects porosity, particle size, and surface area. | |

| Calcination Temperature | Impacts grain size and surface area. |

Microemulsion and Sonochemical Methods

Microemulsion techniques offer a method for creating nanoparticles with well-controlled sizes and shapes. This method involves creating a thermodynamically stable, isotropic dispersion of two immiscible liquids, where one liquid phase is dispersed as micro-sized droplets in the other, stabilized by a surfactant. The synthesis of nanoparticles occurs within these micro-reactors. While mentioned as a viable technique for this compound synthesis, detailed recent research findings are less prominent compared to other methods.

Sonochemical synthesis utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions. This method can be used to produce a variety of nanostructured materials, including this compound. For the synthesis of Co3O4 nanoparticles, a precursor solution, for example, containing cobalt chloride hexahydrate, is subjected to high-intensity ultrasound. The extreme local temperatures and pressures generated by cavitation facilitate the decomposition of the precursor and the formation of nanoparticles. Surfactants like polyethylene (B3416737) glycol (PEG) or ionic liquids can be added to the reaction medium to control the morphology and prevent agglomeration of the nanoparticles, leading to average crystallite sizes as small as 15 nm. The sonication time and power are key parameters that can be adjusted to tune the final properties of the this compound nanostructures.

Chemical Spray Pyrolysis and SILLAR Technique

Chemical spray pyrolysis is a thin-film deposition technique where a fine mist of a precursor solution is sprayed onto a heated substrate. The droplets undergo thermal decomposition upon contact with the hot surface, resulting in the formation of a thin film of the desired material. For this compound thin films, an aqueous solution of a cobalt salt like cobalt chloride (CoCl2) or cobalt nitrate is used as the precursor. The substrate temperature, typically in the range of 300-500 °C, and the precursor solution concentration are critical parameters that influence the structural, morphological, and optical properties of the resulting Co3O4 films. This method can produce polycrystalline cubic phase Co3O4 thin films with preferential crystal orientation. The thickness of the film can be controlled by the deposition time, which in turn affects properties like crystallite size and electrical conductivity.

The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a versatile and low-cost technique for depositing thin films at or near room temperature. It involves the sequential immersion of a substrate into separate cationic and anionic precursor solutions, with a rinsing step in deionized water between each immersion to remove excess, unadsorbed ions. For the deposition of cobalt-based films, the substrate is first dipped into a solution containing cobalt ions (e.g., from cobalt chloride or cobalt sulfate) to form an adsorbed layer of cations. After rinsing, it is immersed in a solution containing anions (e.g., hydroxide or sulfide (B99878) ions) which reacts with the adsorbed cations to form a thin layer of the desired compound. By repeating this deposition cycle, a film of the desired thickness can be grown layer by layer. This technique allows for precise control over film thickness and is suitable for large-area deposition.

Green Synthesis Strategies

In recent years, there has been a significant shift towards environmentally benign synthesis methods for nanomaterials. Green synthesis utilizes natural resources like plants and microorganisms to act as reducing and stabilizing agents, offering a sustainable and cost-effective alternative to conventional chemical and physical methods.

The biosynthesis of this compound nanoparticles frequently employs extracts from various parts of plants, such as leaves, fruits, or flowers. These extracts are rich in phytochemicals like flavonoids, polyphenols, and alkaloids, which can effectively reduce cobalt salt precursors (e.g., cobalt nitrate hexahydrate) to this compound nanoparticles and simultaneously act as capping agents to stabilize them and prevent agglomeration.

For example, leaf extracts from Psidium guajava (guava) have been successfully used to synthesize Co3O4 nanoparticles. The process typically involves mixing an aqueous solution of a cobalt salt with the plant extract and heating the mixture. The color change of the solution often indicates the formation of nanoparticles. Similarly, extracts from Curcuma longa (turmeric), Hyphaene thebaica (doum palm) fruit, Delonix regia leaves, and Clitoria ternatea flowers have all been reported for the green synthesis of Co3O4 nanoparticles. These methods are not only eco-friendly but also simple and can produce nanoparticles with desirable properties for various applications. For instance, nanoparticles synthesized using Delonix regia leaf extract were found to be spherical with an average size of 20 nm.

| Plant Extract Source | Precursor | Resulting Nanoparticle Characteristics | Reference |

| Psidium guajava (Guava) Leaves | Cobalt Nitrate | Stabilized Co3O4 nanoparticles | |

| Curcuma longa (Turmeric) | - | Spherical Co3O4 nanoparticles with a bandgap of 2.2 eV | |

| Hyphaene thebaica (Doum Palm) Fruit | Cobalt(II) Nitrate Hexahydrate | Crystalline Co3O4 nanoparticles with an average size of 42.7 nm | |

| Delonix regia Leaf | - | Uniform spherical nanoparticles with an average size of 20 nm | |

| Clitoria ternatea Flower | Cobaltous Chloride Hexahydrate | Spherical and irregular nanoparticles with sizes between 13 to 17 nm | |

| Pineapple Peel Wastes | Cobalt(II) Chloride | Co3O4 nanoparticles |

Bioreduction and Biosynthesis using Plant Extracts and Microorganisms

The green synthesis of this compound nanoparticles (NPs) leverages biological entities like plants and microorganisms to reduce cobalt salts into their corresponding oxides. This bio-assisted approach is lauded for being cost-effective and environmentally benign. mdpi.com

Plant extracts, rich in phytochemicals such as flavonoids, terpenoids, and polyphenols, serve a dual role as both reducing and capping agents. jchemrev.com These metabolites facilitate the reduction of cobalt ions and stabilize the newly formed nanoparticles, preventing agglomeration. For instance, aqueous and methanolic extracts of Aerva javanica have been successfully employed to synthesize poly-shaped this compound (Co3O4) nanoparticles. mdpi.com Similarly, extracts from Curcuma longa (turmeric) and rosemary have been utilized for the green synthesis of Co3O4 NPs. mdpi.commdpi.com The process typically involves mixing an aqueous solution of a cobalt salt, such as cobalt chloride, with the plant extract. The reaction is often carried out at room temperature or with gentle heating, and the formation of nanoparticles is indicated by a color change in the solution. mdpi.commdpi.com

Microorganisms, including bacteria and fungi, also present a viable route for the biosynthesis of this compound nanoparticles. Strains like Bacillus subtilis and the fungus Fusarium oxysporum have demonstrated the ability to reduce cobalt salts to this compound nanoparticles. mdpi.comresearchgate.net The microbial cells are cultured in a nutrient-rich medium, and upon reaching a sufficient population, they are introduced to a cobalt salt solution. The enzymes and other biomolecules secreted by the microorganisms mediate the reduction and stabilization of the nanoparticles. The resulting nanoparticles can be harvested from the culture medium after an incubation period. mdpi.com

The characteristics of the biosynthesized nanoparticles are influenced by the biological source. A study comparing different methods found that bacteria-synthesized nanoparticles (31.2 nm) were smaller than those produced using fungi (33.4 nm) or plant extracts (39.2 nm). mdpi.com

Table 1: Examples of Bioreduction and Biosynthesis of this compound Nanoparticles

| Biological Source | Precursor | Resulting Nanoparticle | Average Size (nm) | Reference |

| Aerva javanica (Plant) | Cobalt Chloride | Co3O4 | 39.2 | mdpi.com |

| Bacillus subtilis (Bacteria) | Cobalt Salt | Co3O4 | 31.2 | mdpi.com |

| Fusarium oxysporum (Fungus) | Cobalt Salt | Co3O4 | 33.4 | mdpi.com |

| Curcuma longa (Plant) | Cobalt Source | Co3O4 | Not Specified | mdpi.com |

| Rosemary (Plant) | Cobalt Nitrate Hexahydrate | Co3O4 | Not Specified | mdpi.com |

| Achatina fulica Mucus (Animal) | Cobalt Nitrate | Co3O4 | ~18 | bohrium.com |

Sustainable Solvent Systems in this compound Nanoparticle Synthesis

A key aspect of green chemistry in nanoparticle synthesis is the use of sustainable and environmentally friendly solvents. Water and ethanol are prominent examples of such solvents used in the fabrication of this compound nanoparticles. jchemrev.comresearchgate.net These solvents are non-toxic, readily available, and have a minimal environmental impact compared to many organic solvents. mdpi.com

In green synthesis methods, particularly those using plant extracts, water is often the solvent of choice for preparing the extracts and the cobalt salt solutions. jchemrev.com The use of water as a solvent aligns with the principles of green chemistry by avoiding the use of hazardous substances. jchemrev.com Supercritical water, a state of water at high temperature and pressure, has also been explored as a non-toxic and non-flammable solvent for cobalt nanoparticle synthesis, which can then be oxidized to this compound. mdpi.com

Ethanol is another sustainable solvent employed in the synthesis of this compound nanostructures. For instance, the solvent composition, including the ratio of water to ethanol, can be a critical parameter in controlling the morphology of the final nanostructures during solvothermal synthesis. hocityu.com The use of such benign solvents is a significant step towards developing more sustainable and eco-friendly protocols for nanomaterial production. researchgate.net

Physical Vapor Deposition and Thin Film Fabrication

Physical vapor deposition (PVD) techniques are widely used for fabricating high-quality this compound thin films. Sputtering, particularly reactive magnetron sputtering, is a versatile method for depositing these films. aip.orgresearchgate.net In this process, a cobalt target is bombarded with energetic ions, typically from an inert gas like argon, in the presence of a reactive gas such as oxygen. This causes cobalt atoms to be ejected from the target, which then react with oxygen to form this compound on a substrate. The properties of the deposited film, including its phase (e.g., CoO or Co3O4), can be controlled by manipulating deposition parameters like the DC deposition power and the gas mixing ratio. aip.orgresearchgate.net Sputtering offers the advantage of producing homogeneous films over large areas. aip.org

Pulsed Laser Deposition (PLD) is another powerful PVD technique for growing this compound thin films. mdpi.comresearchgate.net In PLD, a high-power pulsed laser beam is focused onto a this compound target in a vacuum chamber. The intense laser energy ablates the target material, creating a plasma plume that expands and deposits onto a heated substrate. PLD provides excellent control over the stoichiometry and crystallinity of the films. aip.org It has been used to grow epitaxial single-phase CoO and Co3O4 thin films. mdpi.com Like sputtering, the final properties of the film can be tailored by adjusting parameters such as the background gas pressure and substrate temperature. researchgate.net

Electrospinning is a versatile and cost-effective method for producing continuous nanofibers and is widely used to fabricate this compound composite fibers. mdpi.commdpi.comunizar.es The process involves applying a high voltage to a polymer solution containing a cobalt precursor, typically a cobalt salt like cobalt acetate (B1210297) or cobalt nitrate. mdpi.comworldscientific.com This creates an electrically charged jet of the solution that is drawn towards a collector. As the jet travels, the solvent evaporates, leaving behind a non-woven mat of composite polymer/cobalt salt fibers. mdpi.com

To obtain ceramic this compound nanofibers, a subsequent calcination step is required. The electrospun composite fibers are heated in air at elevated temperatures, which burns off the polymer matrix and converts the cobalt salt into this compound, while retaining the fibrous morphology. worldscientific.comresearchgate.net The final composition and crystalline structure of the nanofibers can be controlled by the calcination temperature and atmosphere. worldscientific.com Polymers commonly used as the sacrificial template include polyvinyl alcohol (PVA) and polyacrylonitrile (B21495) (PAN). mdpi.comworldscientific.com This technique allows for the fabrication of one-dimensional (1D) nanostructures like nanofibers and nanobelts. worldscientific.com

Table 2: Electrospinning Parameters for this compound Composite Fibers

| Polymer | Cobalt Precursor | Calcination Temperature (°C) | Resulting Morphology | Reference |

| Poly(vinyl alcohol) (PVA) | Cobalt Acetate Tetrahydrate | 500 (in air) | Dense, crystalline Co3O4 nanofibers | worldscientific.com |

| Poly(vinyl alcohol) (PVA) | Cobalt Acetate Tetrahydrate | 700 (under argon) | Amorphous carbon matrix with cobalt nanoparticles | worldscientific.com |

| Poly(vinyl alcohol) (PVA) | Cobalt Acetate Tetrahydrate | 850 (under argon) | Crystalline cobalt nanoparticles in nanofibers | worldscientific.com |

| Polyacrylonitrile (PAN) | Cobalt Acetate | 250 (oxidation) | PAN-derived composite carbon fiber with this compound | mdpi.com |

| Polyvinylpyrrolidone (B124986) (PVP) | Ce(NO3)3 and Co(NO3)2 | 600 | Co-Ce mixed oxide nanofibers | unizar.es |

Screen printing is a simple, cost-effective, and scalable technique for depositing thick films of this compound, particularly for applications like gas sensors. ijrti.orgcyberleninka.ru The process involves creating a thixotropic paste by mixing this compound powder with an organic binder (e.g., ethyl cellulose) and a solvent. ijrti.orgjetir.org This paste is then forced through a patterned screen or mesh onto a substrate, typically glass or alumina. ijrti.orgcyberleninka.ru

After deposition, the wet film is dried, often under an infrared lamp, to remove the solvent. A subsequent firing or annealing step at several hundred degrees Celsius is performed to burn out the organic binder and sinter the this compound particles, forming a porous and adherent thick film. cyberleninka.rujetir.org The thickness of the screen-printed films is typically in the range of tens of micrometers. cyberleninka.ru The sensitivity and selectivity of these films for gas sensing applications can be influenced by the film's microstructure, which is in turn affected by the composition of the paste and the annealing conditions. ijrti.org

Tailored Morphology Control in this compound Nanostructures

Controlling the morphology of this compound nanostructures is crucial as their properties and performance in various applications are highly shape-dependent. rsc.org Several synthesis strategies have been developed to achieve tailored morphologies, including nanorods, nanowires, and complex hierarchical structures.

The choice of solvent system in solvothermal or hydrothermal synthesis plays a significant role in directing the growth and final morphology of the nanostructures. For instance, in the synthesis of porous Co3O4 nanowires, the ethanol content in the precursor solution was found to be vital for controlling the nucleation direction and the evolution of the hierarchical structure. hocityu.com

Post-synthesis treatments can also be employed to modify the morphology. For example, the surface of hydrothermally prepared Co3O4 nanostructures can be further modified using a reducing agent like sodium citrate. mdpi.com The duration of this treatment can alter the surface features of the nanostructures. mdpi.com

Thermal treatment of precursor materials is another effective method for morphology control. For example, electrospun cobalt acetate/poly(vinyl alcohol) nanofiber mats, when subjected to different thermal treatments, yield this compound nanostructures with distinct morphologies. Calcination in air produces dense, crystalline Co3O4 nanofibers, while treatment with water gas can transform the nanofibers into nano-belts. worldscientific.com

Furthermore, nanocasting, which uses a hard template like mesoporous silica (B1680970) (SBA-15), allows for the synthesis of this compound nanowires with controlled diameters. The addition of other metal precursors, such as iron nitrate, during the synthesis can influence the growth of the oxide nanowires within the template, affecting their length and pore size distribution. acs.org These examples highlight the diverse strategies available to researchers for the precise control of this compound nanostructure morphology.

Synthesis of Zero-dimensional Nanoparticles

Zero-dimensional (0D) this compound nanoparticles, prized for their high surface-area-to-volume ratio, are synthesized through various chemical routes. These methods allow for the production of nanoparticles with controlled sizes and morphologies, which are critical for their performance in different applications. semanticscholar.org

Common methods for synthesizing Co3O4 nanoparticles include hydrothermal synthesis, sol-gel processes, and thermal decomposition. ipme.rujacsdirectory.com The hydrothermal method is often favored for being a green and inexpensive approach. ut.ac.ir It typically involves the use of a cobalt salt precursor, such as cobalt (II) chloride or cobalt (II) nitrate hexahydrate, in an aqueous solution. ut.ac.iraip.org The reaction is carried out in a sealed autoclave at elevated temperatures, often followed by a calcination step to obtain the final crystalline Co3O4 nanoparticles. ipme.ruut.ac.ir For instance, Co3O4 nanoparticles can be synthesized by a hydrothermal method using a mixture of cobalt(II) chloride, Triton X-100, and potassium hydroxide at 180°C, followed by heating at 400°C. ut.ac.irresearchgate.net Another approach involves using cobalt nitrate and urea in distilled water, heated in an autoclave and then annealed. scispace.com

The sol-gel method is another widely used technique known for its simplicity and low cost, which allows for good control over the material's properties. aip.org This process typically involves a cobalt precursor like cobalt (II) nitrate hexahydrate dissolved in a solvent such as ethylene glycol. aip.org The solution is stirred to form a homogenous gel, which is then dried and pulverized. A final sintering step at high temperatures (e.g., 700°C) is performed to produce the crystalline Co3O4 nanoparticles. aip.org The duration of sintering can influence the crystallite size of the resulting nanoparticles. aip.org

Thermal decomposition is a straightforward route that involves heating a cobalt-containing precursor to produce this compound nanoparticles. doi.org For example, Co3O4 nanoparticles can be obtained by the thermal decomposition of a [Bis(2-hydroxyacetophenato)cobalt(II)] precursor in the presence of oleylamine. researchgate.net Another method involves the thermal decomposition of carbonatotetra(ammine)cobalt(III) nitrate complex at a relatively low temperature of 175°C, yielding quasi-spherical Co3O4 nanoparticles. oiccpress.com

The choice of synthesis parameters, such as precursors, solvents, temperature, and additives, plays a crucial role in determining the final characteristics of the nanoparticles. For example, in hydrothermal synthesis, different additives like urea, polyvinylpyrrolidone (PVP), and ethylenediamine (B42938) can lead to various nanostructure morphologies. sci-hub.se

Table 1: Synthesis Methods for Zero-Dimensional this compound Nanoparticles

| Synthesis Method | Precursor(s) | Key Process Steps | Resulting Nanoparticle Characteristics |

|---|---|---|---|

| Hydrothermal | Cobalt(II) chloride, Triton X-100, KOH | Reaction in autoclave at 180°C for 6h, followed by heating at 400°C for 3h. ut.ac.irresearchgate.net | Co3O4 nanoparticles with two optical band gaps (2.9 and 2.4 eV). ut.ac.ir |

| Sol-Gel | Cobalt (II) nitrate hexahydrate, Ethylene glycol | Stirring to form a gel, drying, pulverization, and sintering at 700°C. aip.org | Single-phase Co3O4; crystallite size dependent on sintering time. aip.org |

| Thermal Decomposition | [Co(NH3)4CO3]NO3·H2O | Decomposition at 175°C. oiccpress.com | Pure, quasi-spherical Co3O4 nanoparticles with an average size of 11 nm. oiccpress.com |

| Co-precipitation | Cobalt chloride hexahydrate, Trisodium citrate | Vigorous agitation at room temperature, centrifugation, and calcination at 400°C. spandidos-publications.com | Nanospheres of Co3O4. spandidos-publications.com |

Fabrication of One-dimensional Nanowires and Nanorods

One-dimensional (1D) this compound nanostructures, such as nanowires and nanorods, have garnered significant interest due to their anisotropic properties. researchgate.net These structures are fabricated using various techniques, including hydrothermal methods and thermal decomposition, which can be either template-assisted or template-free.

The hydrothermal method is a versatile approach for synthesizing Co3O4 nanorods. vjs.ac.vnresearchgate.net In a typical process, a cobalt salt like cobalt chloride is dissolved in water with urea, and the mixture is heated in an autoclave. acs.org The resulting precipitate is then calcined to form nanoporous Co3O4 nanorods. acs.org The morphology of the nanorods can be controlled by varying hydrothermal conditions such as temperature and reaction time. vjs.ac.vn For instance, Co3O4 nanorods have been successfully synthesized on nickel foil via a facile hydrothermal reaction. researchgate.net

Thermal decomposition is another effective method for producing 1D this compound nanostructures. doi.org This can involve the direct thermal decomposition of a cobalt salt in air. For example, heating cobalt nitrate hexahydrate at temperatures between 420-700°C for 1-6 hours results in the formation of Co3O4 nanorods. google.com Another approach is the thermal decomposition of a precursor, such as cobalt oxalate (CoC2O4·2H2O) nanorods, which are themselves synthesized via a microemulsion-mediated solvothermal method. doi.org Calcination of these precursor nanorods at 450°C yields Co3O4 nanoparticles that retain a rod-like morphology on a larger scale. doi.org

Template-assisted synthesis offers a way to control the dimensions of the nanowires precisely. Porous materials like SBA-15 silica can be used as a hard template. acs.org In this method, a cobalt precursor is impregnated into the pores of the template, followed by thermal decomposition. The template is subsequently removed, leaving behind interconnected Co3O4 nanowires. acs.org

Table 2: Fabrication Methods for One-Dimensional this compound Nanostructures

| Synthesis Method | Precursor(s)/Template | Key Process Steps | Resulting Nanostructure |

|---|---|---|---|

| Hydrothermal | Cobalt chloride, Urea | Reaction in autoclave at 105°C for 6h, followed by calcination. acs.org | Nanoporous Co3O4 nanorods. acs.org |

| Thermal Decomposition | Cobalt nitrate hexahydrate | Heating in air at 420-700°C for 1-6h. google.com | Co3O4 nanorods with average diameter of 10-70 nm and length of 20-100 nm. google.com |

| Template-Assisted Thermal Decomposition | Cobalt(II) nitrate, SBA-15 silica template | Impregnation of precursor into template, followed by calcination at 250°C. acs.org | Interconnected Co3O4 nanowires. acs.org |

Development of Higher-Dimensional Assemblies and Composites

Higher-dimensional this compound architectures, including two-dimensional (2D) nanosheets and three-dimensional (3D) hierarchical structures, as well as composites with other functional materials, offer enhanced properties due to their unique structural features.

2D Nanosheets: this compound nanosheets can be synthesized through various methods. One innovative approach utilizes room temperature liquid metals, where bubbling oxygen through a liquid metal alloy containing cobalt in an acidic solution leads to the formation of thin CoO nanosheets. rsc.orgresearchgate.net Another method involves a solid-state reaction to produce a layered sodium this compound phase, which is then exfoliated to yield colloidal suspensions of this compound nanosheets. scientific.net Interfacial synthesis at a polarized liquid-liquid interface can produce 3D flower-like structures composed of 2D cobalt oxyhydroxide (CoOOH) nanosheets, which are then converted to Co3O4 nanosheets via calcination. acs.org Electrochemical deposition is also a viable route, where this compound nanosheets can be grown directly onto a substrate like nickel foam. scientific.net

3D Assemblies: Hierarchical 3D structures, often assembled from lower-dimensional building blocks, provide large surface areas and improved accessibility for reactants. For example, 3D flower-like hierarchical zinc-nickel-cobalt oxide nanostructures composed of 2D nanosheets and 1D nanowires have been fabricated on Ni foam using a hydrothermal method followed by calcination. bohrium.com Similarly, interwoven 3D architectures of this compound nanobrush-graphene have been created through a multi-step process involving hydrothermal synthesis, calcination, and electrodeposition. acs.org

This compound-Graphene Composites: These composites are typically synthesized by first preparing graphene oxide (GO) via a modified Hummer's method. oak.go.kraip.org this compound nanoparticles are then deposited on the graphene sheets. oak.go.kr For instance, a simple chemical method involves adding a cobalt salt to a GO solution, followed by reduction and calcination. oak.go.kr The calcination temperature can be varied to control the crystallinity and size of the Co3O4 nanoparticles on the graphene. oak.go.kr Another approach involves a one-step hydrothermal method to simultaneously reduce GO and grow cobalt sulfide, which can then be converted to this compound. rsc.org

This compound-Carbon Nanotube Composites: Co3O4/CNT composites can be prepared by coating this compound uniformly onto multi-walled carbon nanotubes (MWCNTs) using a low-temperature solid-phase synthesis method. scientific.net Another technique involves a two-step process of electrophoretic deposition of CNTs onto a substrate, followed by electrodeposition of cobalt hydroxide and subsequent heat treatment to form the Co3O4/CNT composite. scientific.net A facile one-step solvothermal method in supercritical carbon dioxide has also been used to synthesize CNT/Co3O4 nanocomposites with uniform coating of Co3O4 nanoparticles on the CNT surface. acs.org

Table 3: Synthesis of Higher-Dimensional this compound Architectures

| Architecture Type | Synthesis Method | Precursor(s) / Materials | Key Process Steps | Resulting Structure |

|---|---|---|---|---|

| 2D Nanosheets | Liquid Metal Synthesis | Co-GaInSn alloy, HCl | Bubbling oxygen through the liquid metal alloy in an HCl solution. rsc.orgresearchgate.net | Thin CoO nanosheets (~1 nm thick). rsc.org |

| 3D Flower-like Assembly | Interfacial Synthesis & Calcination | CoCl2, 4-aminopyridine | Self-assembly at a polarized aqueous-organic interface, followed by calcination. acs.org | Flower-like Co3O4 composed of 2D nanoplatelets. acs.org |

| Graphene Composite | Chemical Method & Calcination | Graphite (B72142) oxide, Cobalt nitrate hexahydrate | Reduction of cobalt salt on graphene oxide sheets, followed by calcination at varying temperatures. oak.go.kr | Co3O4 nanoparticles (~7 nm) deposited on graphene sheets. oak.go.kr |

| Carbon Nanotube Composite | Two-Step Deposition & Heat Treatment | CNTs, Cobalt hydroxide | Electrophoretic deposition of CNTs, electrodeposition of cobalt hydroxide, and heat treatment. scientific.net | Co3O4/CNT composite with excellent pseudocapacitive behavior. scientific.net |

Table 4: PubChem Compound Identifiers

| Compound Name | PubChem CID |

|---|---|

| This compound (Co3O4) | 16217359 |

| Cobalt(II) oxide (CoO) | 14787 |

| Cobalt(II) chloride | 24838 |

| Potassium hydroxide | 14797 |

| Cobalt(II) nitrate hexahydrate | 5281885 |

| Ethylene glycol | 174 |

| Urea | 1176 |

| Polyvinylpyrrolidone | 7741 |

| Ethylenediamine | 3301 |

| Oleylamine | 5283407 |

| Carbonatotetra(ammine)cobalt(III) nitrate | 166946 |

| Cobalt oxalate | 11559 |

| Graphene Oxide | 128953 |

| Carbon Nanotube | Not available |

| Sodium this compound | 16212574 |

| Cobalt oxyhydroxide (CoOOH) | 9943533 |

| Zinc-nickel-cobalt oxide | Not available |

| 4-aminopyridine | 1727 |

| Trisodium citrate | 6224 |

| Triton X-100 | 5590 |

| SBA-15 | 16217430 |

| Gallium | 23929 |

| Hydrochloric acid | 313 |

| Nickel | 935 |

| Sodium thiosulfate | 24477 |

Comprehensive Structural Characterization of Cobalt Oxide Phases

Diffraction-Based Techniques for Crystalline Analysis

Diffraction techniques are fundamental in determining the crystalline nature of cobalt oxides. They provide insights into the arrangement of atoms within the material's lattice.

X-ray Diffraction (XRD) for Crystalline Phase Identification, Lattice Parameters, and Crystallite Size Determination

X-ray Diffraction (XRD) is a primary tool for analyzing the crystalline structure of cobalt oxide. aip.org By bombarding the material with X-rays and analyzing the diffraction pattern, researchers can identify the specific phase of this compound present, such as CoO or the more common spinel Co₃O₄. researchgate.netnih.gov

The XRD patterns of Co₃O₄ typically show diffraction peaks corresponding to a face-centered cubic (FCC) structure with the Fd-3m space group. jacsdirectory.come-journals.in The positions of these peaks allow for the precise calculation of the lattice parameters. For instance, studies have reported lattice parameters for Co₃O₄ to be approximately a = 8.071 Å to a = 8.0816 Å. jacsdirectory.comscielo.br

Furthermore, the broadening of the diffraction peaks is related to the size of the crystalline domains. The Debye-Scherrer equation is commonly used to estimate the average crystallite size from the peak width. jacsdirectory.comfudutsinma.edu.ng For example, different synthesis methods have yielded Co₃O₄ nanoparticles with average crystallite sizes ranging from approximately 7 nm to 49 nm. jacsdirectory.come-journals.in The Williamson-Hall plot is another method used to separate the effects of crystallite size and microstrain on peak broadening, providing a more detailed analysis. jacsdirectory.com It has been observed that increasing the calcination temperature during synthesis generally leads to an increase in both crystallinity and crystallite size. chalcogen.ro

Interactive Table: XRD Data for this compound (Co₃O₄)

| Sample/Condition | Crystalline Phase | Space Group | Lattice Parameter (a) in Å | Average Crystallite Size (nm) | Reference |

| Calcined at 235 °C | Co₃O₄ | Fd-3m | 8.071 | 2370-2770 | scielo.br |

| Calcined at 300 °C | Co₃O₄ | Fd-3m | 8.0816 | 7-28 | jacsdirectory.com |

| Calcined at 450 °C | Co₃O₄ | Fd-3m | 8.08 | 49 | e-journals.in |

| Annealed at 800 °C | Co₃O₄ | - | - | 32.57 | chalcogen.ro |

| Hydrothermal method | Co₃O₄ | - | - | 38 | researchgate.net |

Advanced X-ray Scattering Techniques (e.g., Pair Distribution Function Analysis) for Local Atomic Order and Domain Structures

While XRD provides information on the average long-range crystal structure, advanced techniques like Pair Distribution Function (PDF) analysis of total X-ray scattering data offer insights into the local atomic order, which is particularly crucial for nanomaterials where surface and defect structures become significant. rsc.org

PDF analysis has been instrumental in characterizing the structure of this compound films used as water-splitting catalysts. acs.org This technique revealed that these catalysts are composed of small, ordered domains. acs.org Specifically, the analysis identified that the films consist of domains made up of 13–14 cobalt atoms. nih.gov These domains are consistent with a cobalt dioxide lattice sheet structure and may contain Co₄O₄ cubane-type "defects". acs.orgnih.gov The distorted coordination geometries observed in these domains can be modeled by changes in the positions of terminal oxygen atoms at the domain edges. nih.gov This level of detail about the local atomic arrangement and domain structure is often inaccessible through conventional diffraction methods. rsc.org

Spectroscopic and Microscopic Probes for Morphological and Compositional Insights

Spectroscopic and microscopic techniques provide complementary information to diffraction methods, focusing on the material's morphology, particle characteristics, chemical bonding, and elemental purity.

Electron Microscopy (Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)) for Surface Morphology, Particle Size, and Nanostructure Characterization

Electron microscopy is indispensable for visualizing the morphology and structure of this compound at the micro- and nanoscale. Scanning Electron Microscopy (SEM) is used to examine the surface morphology, showing features like particle agglomeration and porous structures. scielo.brworldwidejournals.com For instance, SEM images have revealed that with increasing calcination temperature, this compound particles tend to agglomerate. scielo.br Different synthesis methods can lead to various morphologies, including porous and leaf-like nanostructures. researchgate.net

Transmission Electron Microscopy (TEM) provides higher resolution images, allowing for the characterization of individual particle size, shape, and internal structure. biotechrep.ir TEM analysis has been used to observe single nanotube-like shapes in some this compound materials, with lengths ranging from 200–550 nm and diameters around 58 nm. biotechrep.ir In other cases, TEM has shown sphere-like nanoparticles with average sizes of 17.5 nm. nih.govresearchgate.net High-Resolution TEM (HRTEM) can even reveal the crystalline lattice of the nanoparticles, confirming their structural quality. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Surface Species Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the chemical bonds present in a material. jconsortium.com For this compound, FTIR spectra are particularly useful for confirming the formation of the Co₃O₄ phase. The characteristic absorption bands for Co₃O₄ are typically observed in the fingerprint region of the spectrum. jconsortium.com

Specifically, two significant absorption peaks are indicative of the Co₃O₄ spinel structure. A band around 550-578 cm⁻¹ is attributed to the stretching vibration of the Co³⁺-O bond in the octahedral sites of the lattice. jacsdirectory.comjconsortium.com Another band observed around 660-661 cm⁻¹ is characteristic of the Co²⁺-O stretching vibration in the tetrahedral sites. jacsdirectory.comjconsortium.com The presence and position of these bands can confirm the formation of Co₃O₄ nanoparticles and provide information about their purity. jconsortium.com FTIR can also be used to study surface species. For example, it has been used to investigate the adsorption of molecules like carbon monoxide, methanol, and ammonia (B1221849) on the surface of cobalt oxides, revealing information about the surface reactivity and the nature of active sites. rsc.orgcapes.gov.brrsc.org

Energy Dispersive X-ray Spectroscopy (EDS/EDAX) for Elemental Composition and Purity Verification

Energy Dispersive X-ray Spectroscopy (EDS or EDAX), often coupled with an electron microscope, is used to determine the elemental composition of the this compound sample and verify its purity. researchgate.netnih.gov By analyzing the X-rays emitted from the sample when bombarded with an electron beam, EDS can identify the elements present and their relative abundance.

In the analysis of this compound, EDS spectra typically show strong signals for cobalt (Co) and oxygen (O). nanoient.org The absence of peaks from other elements confirms the chemical purity of the synthesized material. nanoient.orgtandfonline.com Quantitative EDS analysis can provide the atomic ratio of cobalt to oxygen, which can be consistent with the stoichiometric ratio for Co₃O₄. tandfonline.commdpi.com For example, an analysis might show an elemental composition of approximately 41.20 at.% cobalt and 58.80 at.% oxygen, which aligns with the spinel this compound phase. mdpi.com Elemental mapping using EDS can also demonstrate the uniform distribution of cobalt and oxygen throughout the material. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Investigating Ion Environments within this compound Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic and electronic environments of nuclei in cobalt oxides. nih.govmpg.de By analyzing the interactions of nuclear spins with their surrounding electrons and magnetic fields, NMR provides detailed insights into the coordination, oxidation state, and magnetic properties of ions within the crystal lattice. aps.orgnih.govacs.org

Specifically, ⁵⁹Co NMR is utilized to study the cobalt ion environments. huji.ac.il As a quadrupolar nucleus (spin 7/2), the ⁵⁹Co NMR signal is highly sensitive to the symmetry of the local environment, with signal widths increasing with asymmetry. huji.ac.il Studies on layered cobalt oxides such as NaCoO₂ and HCoO₂ have employed ⁵⁹Co NMR to distinguish between different cobalt sites within the structure. aps.orgnih.gov For instance, in NaCo₂O₄, two inequivalent cobalt sites were identified, with one site showing a temperature-independent electric field gradient (EFG) and the other a significant temperature-dependent EFG. aps.org The chemical shifts in ⁵⁹Co NMR are influenced by factors like orbital paramagnetism (Van Vleck paramagnetism) and the hyperfine coupling constant, which provides information on the character of the d-electrons. aps.orgacs.org In LiAlₓCo₁₋ₓO₂ solid solutions, ⁵⁹Co NMR, in conjunction with other techniques, confirmed the random substitution of Co by Al in the octahedral sites. acs.org

In addition to probing the cobalt nucleus, ¹⁷O NMR spectroscopy has emerged as a valuable tool for directly investigating the local environment of oxygen atoms, which is crucial for understanding phenomena like oxygen redox activity in battery materials. nih.govresearchgate.net Although ¹⁷O has a very low natural abundance, isotopic enrichment allows for successful experiments. researchgate.net ¹⁷O NMR studies on LiCoO₂ have been used to monitor the evolution of the oxygen local environments during electrochemical charging, revealing subtle structural changes and phase transitions that are not easily detected by other methods. researchgate.net The analysis of hyperfine shifts in ¹⁷O NMR spectra provides information on the bond pathways and the influence of neighboring transition metal cations on the oxygen electronic structure. nih.govacs.org

The combination of NMR studies on different nuclei (e.g., ⁵⁹Co, ¹⁷O, ⁶Li, ⁷Li) provides a comprehensive picture of the local structure and electronic properties of this compound materials. acs.orgaps.orgresearchgate.net

Near Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) for Surface Chemical States under Reaction Conditions

Near Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) is an advanced surface-sensitive technique that enables the investigation of the chemical and electronic states of elements on a material's surface under realistic, near-ambient pressure and temperature conditions. ceric-eric.eu This capability is particularly crucial for studying catalytic processes where the surface of the this compound interacts with gas-phase reactants. nih.govacs.orgmdpi.com The technique works by irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, while a system of differential pumping maintains the necessary vacuum for the electron analyzer and allows the sample to be in a higher pressure environment (up to a few millibars). ceric-eric.euresearchgate.netacs.org

In the context of cobalt oxides, NAP-XPS has been extensively used in operando studies to monitor the surface chemical state during catalytic reactions like CO oxidation. nih.govacs.orgacs.orgnih.gov These studies provide real-time information on the oxidation states of cobalt (Co²⁺ and Co³⁺) and the nature of adsorbed species on the catalyst surface. nih.govresearchgate.netmendeley.commpg.de

For example, during CO oxidation over Co₃O₄ catalysts, operando NAP-XPS can track changes in the Co 2p region of the spectrum. nih.govacs.org The Co 2p₃/₂ peak can be deconvoluted to identify contributions from Co³⁺ (typically around 779.1-780.0 eV) and Co²⁺ (around 780.0-782.4 eV), along with their characteristic satellite peaks. acs.orgmpg.decsic.es This allows researchers to observe the redox dynamics, such as the reduction of Co³⁺ to Co²⁺ and the formation of oxygen vacancies, under reaction conditions. nih.govacs.orgresearchgate.net Studies have shown that while the Co₃O₄ surface generally appears oxidized under steady-state CO oxidation conditions, a small fraction of reduced Co²⁺ species can be detected, particularly at higher temperatures or in a pure CO atmosphere. nih.govacs.orgresearchgate.net

Furthermore, NAP-XPS is used to analyze the C 1s and O 1s regions to identify surface adsorbates and intermediates. nih.govacs.org During CO oxidation, species such as adsorbed CO, carbonates, and elemental carbon have been identified on the this compound surface based on their characteristic binding energies. nih.govacs.orgacs.org

| Species | Region | Approximate Binding Energy (eV) | Reference |

| Co³⁺ (in Co₃O₄) | Co 2p₃/₂ | ~780.0 | mpg.de |

| Co²⁺ (in CoO) | Co 2p₃/₂ | ~780.0 | acs.org |

| Co²⁺ (in Co(OH)₂) | Co 2p₃/₂ | ~782.4 | mpg.de |

| Adsorbed CO | C 1s | ~286.1 - 286.5 | acs.orgacs.org |

| Carbonates | C 1s | ~288.2 - 288.4 | acs.orgacs.org |

| Adventitious/Elemental Carbon | C 1s | ~284.2 - 284.7 | acs.orgacs.org |

These operando insights are critical for understanding reaction mechanisms, such as the Mars-van-Krevelen mechanism, which involves the participation of lattice oxygen and the Co³⁺/Co²⁺ redox couple. nih.govacs.orgresearchgate.net

Surface Area and Porosity Characterization (e.g., Brunauer-Emmett-Teller (BET) Analysis)

The Brunauer-Emmett-Teller (BET) method is a standard and widely used technique for determining the specific surface area of materials. numberanalytics.commdpi.comd-nb.info The analysis is based on the physical adsorption of a gas (typically nitrogen at 77 K) onto the solid surface and provides crucial information about the surface area and porosity, which are key factors influencing the performance of cobalt oxides in applications like catalysis and energy storage. numberanalytics.comimim.plmdpi.com

The specific surface area of this compound, particularly Co₃O₄, can vary significantly depending on the synthesis method and subsequent thermal treatment. d-nb.infoimim.plmdpi.com For instance, this compound prepared by different methods such as precipitation, hydrothermal synthesis, or using templates can result in a wide range of surface areas. imim.plmdpi.comacs.org The calcination temperature and duration are also critical parameters; often, an increase in temperature leads to crystallite growth and a decrease in surface area. d-nb.infontu.edu.sg

Research has shown that different synthesis strategies can produce Co₃O₄ with tailored surface properties. Porous structures, such as those derived from the calcination of coordination polymers or through templating methods, can exhibit very high surface areas. imim.plnih.gov For example, Co₃O₄ powder prepared by a simple precipitation and heat-treatment process at 200°C for 12 hours resulted in a large BET surface area of approximately 116 m²/g. imim.pl In another study, ultrafine this compound nanoparticles calcined at 250 °C showed a BET surface area of 196.6 m²/g. mdpi.com Conversely, Co₃O₄ nanoparticles prepared via a different precipitation method had a much lower surface area of 8.57 m²/g. researchgate.net

The table below summarizes BET surface area values for Co₃O₄ prepared under various conditions as reported in the literature.

| Synthesis/Processing Method | Resulting Material | BET Surface Area (m²/g) | Reference |

| Precipitation, heat-treated at 200°C for 12h | Porous Co₃O₄ powder | ~116 | imim.pl |

| Solvothermal precipitation, calcined at 200°C | Co₃O₄ nanoflakes | 188.4 | mdpi.com |

| Solvothermal precipitation, calcined at 250°C | Co₃O₄ nanoflakes | 196.6 | mdpi.com |

| Hydrothermal synthesis with SDS surfactant | Co₃O₄ nanowires | 121.4 | mdpi.com |

| Surfactant-dependent assembly | Co₃O₄ microdumbbells | 70.8 | acs.org |

| Combustion method (SCS) | Co₃O₄ | 20.8 | mdpi.com |

| Simple precipitation method | Co₃O₄ nanoparticles | 8.57 | researchgate.net |

The analysis of nitrogen adsorption-desorption isotherms also provides information on the pore size distribution and pore volume of the material, further characterizing its porous nature. imim.plresearchgate.net

Fundamental Electronic Structure and Charge Transport Phenomena in Cobalt Oxide

Electronic Band Structure Engineering and Fermi Level Position

The electronic band structure of cobalt oxide is a critical determinant of its electrical and optical properties. In its various forms, such as CoO and Co3O4, this compound exhibits characteristics of a semiconductor. The band structure is primarily composed of the O 2p and Co 3d orbitals. Theoretical calculations using methods like Density Functional Theory (DFT) have been instrumental in elucidating these structures. acs.orgaps.orgarxiv.org

For spinel Co3O4, the valence band is formed by contributions from the filled d orbitals of both Co2+ and Co3+ ions, along with the 2p orbitals of oxygen anions, with some degree of hybridization. escholarship.org The conduction band is mainly composed of Co2+ t2 minority spin orbitals and Co3+ eg orbitals. escholarship.org DFT calculations have shown that while the Generalized Gradient Approximation (GGA) correctly predicts Co3O4 as a semiconductor, it tends to underestimate the band gap. aps.orgarxiv.org The GGA+U approach provides a band gap value (1.96 eV) that aligns well with experimental observations (around 1.6 eV), whereas hybrid functionals like PBE0 tend to overestimate it (3.42 eV). aps.org

The Fermi level (Ef) position within the band gap is crucial for determining the conductivity type and can be influenced by several factors. In p-type this compound, the Fermi level is located closer to the valence band. researchgate.net At low temperatures, the Fermi level in CoO has been suggested to be just above the valence band, while at room temperature, it moves into the forbidden energy gap. naturalspublishing.com The introduction of dopants or defects can significantly alter the Fermi level. For instance, creating oxygen vacancies can lower the Fermi level, which is indicative of strong hybridization between oxygen 2p and transition metal 3d electron states. ustc.edu.cn Furthermore, the valence state of cobalt influences the Fermi level's position; as the cobalt valence increases, the Fermi level shifts towards the center of the O 2p band. mpg.de

Band structure engineering, the intentional modification of the electronic band structure, is a key strategy for tailoring the properties of this compound for specific applications. This can be achieved through methods like doping or creating heterostructures. For example, co-doping with elements like molybdenum and chlorine can narrow the band gap by altering the positions of the bonding and antibonding bands, thereby promoting anionic redox reversibility in Li-rich layered oxides. researchgate.net Another approach involves the cobalt-mediated oxidation of graphene, where the interaction between cobalt and graphene, followed by oxidation, can open a band gap in the graphene layer. nih.gov

Electron and Hole Transport Mechanisms in p-type Semiconducting this compound

This compound, particularly Co3O4, is typically a p-type semiconductor, where the majority charge carriers are holes. encyclopedia.pub The transport of these charge carriers is fundamental to its application in various electronic and electrochemical devices.

The dominant charge transport mechanism in p-type this compound is often described by polaronic hopping. researchgate.net In this model, the charge carrier (a hole) is localized on a specific site (a Co2+ ion, creating a Co3+ state) and the surrounding lattice distorts to accommodate this charge, forming a small polaron. The transport then occurs as the polaron "hops" from one lattice site to another. This hopping mechanism is thermally activated, meaning that conductivity increases with temperature. researchgate.net Studies on polycrystalline Co3O4 films have confirmed that conduction in the temperature range of 220–400 K is due to the polaronic hopping of holes. At lower temperatures (170–220 K), the conduction mechanism can transition to variable-range hopping. researchgate.net

In p-type transition metal oxides, hole carriers are often generated by cation vacancies, which generally have high formation energy. researchgate.net The valence band maximum (VBM), which serves as the transport pathway for holes, is primarily composed of localized oxygen 2p orbitals. This localization can lead to poorer hole conductivity compared to electron conductivity in some amorphous structures. researchgate.net

The efficiency of hole extraction and transport is critical for applications like perovskite solar cells, where this compound can be used as a hole-extracting layer (HEL). The energy level alignment between the this compound and the adjacent material is crucial for efficient charge transfer. acs.org For instance, the valence band of CoOx is suitably positioned relative to that of methylammonium (B1206745) lead iodide (MAPbI3) to facilitate hole extraction. acs.org The rate of hole extraction from the perovskite layer has been shown to be faster for CoOx compared to other common HELs like PEDOT:PSS, NiOx, and CuOx, which correlates with superior device performance. acs.org

The electronic structure plays a direct role in the transport properties. The dispersion of the energy bands near the band edges determines the effective mass of the charge carriers. Theoretical calculations for Co3O4 have indicated a larger dispersion near the conduction band minimum than at the valence band maximum, suggesting a smaller effective mass for electrons than for holes. arxiv.org

Influence of Mixed Valence States (Co2+, Co3+) on Electronic States

The presence of cobalt in two different oxidation states, Co2+ and Co3+, is a defining characteristic of spinel this compound (Co3O4) and profoundly influences its electronic structure and properties. aps.orgarxiv.org In the normal spinel structure of Co3O4, Co2+ ions occupy the tetrahedral sites, and Co3+ ions are located in the octahedral sites of the face-centered cubic oxygen lattice. arxiv.orgescholarship.org

This mixed-valence nature directly shapes the electronic bands. The valence band is a hybrid of O 2p orbitals and the d orbitals from both Co2+ and Co3+ ions. escholarship.orgacs.org Specifically, density functional theory (DFT) calculations have shown that the top of the valence band is dominated by Co3+ states, with smaller contributions from Co2+ and O states. acs.org A distinct feature arising from Co2+ is found approximately 2 eV below the valence band maximum. acs.org The conduction band is primarily formed from the d orbitals of tetrahedral Co2+ and octahedral Co3+ ions. escholarship.org

The different electronic configurations of the two cobalt ions are crucial. The Co2+ ion in the tetrahedral field has a high-spin configuration with unpaired electrons, making it magnetic. In contrast, the Co3+ ion in the octahedral field is in a low-spin state with all its d electrons paired, rendering it non-magnetic. arxiv.org This difference in magnetic moments is a direct consequence of the mixed valence states and the crystal field splitting at the different crystallographic sites. aps.org

The bonding characteristics are also affected. The interaction between Co3+ and O2- ions is different from that between Co2+ and O2- ions. acs.org Studies suggest that Co3O4 is a weakly correlated material, in contrast to CoO (containing only Co2+), which is strongly correlated. acs.org The strong interactions between Co3+ ions and the oxygen orbitals contribute significantly to the stability of the Co3O4 compound. researchgate.net This results in a degree of covalency in the predominantly ionic bonding of Co3O4. aps.org

The mixed valence states are also central to the optical and electrical properties. The presence of both Co2+ and Co3+ allows for multiple electronic transitions, including ligand-to-metal charge transfer (LMCT) and metal-to-metal charge transfer (MMCT) between the different cobalt oxidation states. escholarship.orgioffe.ru These transitions are responsible for the distinct optical absorption features of Co3O4. Furthermore, the redox conversion between Co2+ and Co3+ is often linked to the catalytic activity of this compound materials. acs.org The ability to cycle between these oxidation states is fundamental to its function in catalysis and energy storage.

Role of Oxygen Vacancies in Modulating Electronic Conductivity and Carrier Concentration

Oxygen vacancies are intrinsic point defects in cobalt oxides that play a pivotal role in modulating their electronic properties, particularly electronic conductivity and carrier concentration. The creation of an oxygen vacancy involves the removal of an oxygen atom from the lattice, which, to maintain charge neutrality, leads to a change in the oxidation state of the neighboring cobalt ions and a release of electrons.

The introduction of oxygen vacancies can significantly enhance electronic conductivity. nih.govresearchgate.net This enhancement is attributed to several factors. Firstly, oxygen vacancies can act as active sites and facilitate electron migration. researchgate.net Theoretical and experimental results have demonstrated that surface oxygen vacancies can improve the electrical conductivity of materials like CoP electron bridges, thereby accelerating electron mobility. nih.gov In the context of MnCo2O4.5, the presence of oxygen vacancies effectively increases the number of redox-active sites and accelerates both ion and electron transport. mdpi.com The electrical conductivity of bismuth this compound (BCO) rich in oxygen vacancies is almost three times higher than that of its vacancy-poor counterpart. ustc.edu.cn

Oxygen vacancies directly influence the carrier concentration. The formation of an oxygen vacancy is often coupled with the reduction of Co ions, for instance, from Co4+ or Co3+ to the more stable Co2+ state. aip.org This process effectively introduces electrons into the system, which can increase the concentration of charge carriers. Conversely, in p-type this compound, oxygen vacancies can lead to a depopulation of electronic states near the Fermi level, which is consistent with an increase in the hole concentration. ustc.edu.cn The concentration of oxygen vacancies can thus be used to tune the material from being more insulating to more conductive.

Electronic Transitions and Optical Absorption Characteristics

The optical properties of this compound are dictated by the electronic transitions that occur when the material absorbs photons. These transitions are closely linked to its complex electronic structure, which arises from the presence of cobalt ions in different oxidation states and their interaction with oxygen ions.

In spinel this compound (Co3O4), which contains both Co2+ and Co3+ ions, multiple electronic transitions are possible upon photon absorption. escholarship.org These can be categorized as:

Ligand-to-Metal Charge-Transfer (LMCT): An electron transitions from an oxygen 2p orbital to a cobalt d orbital (O 2p → Co2+ or O 2p → Co3+). escholarship.orgmdpi.com

Metal-to-Metal Charge-Transfer (MMCT): An electron moves between cobalt ions of different oxidation states (e.g., Co2+ → Co3+). escholarship.org

d-d Ligand Field Excitations: An electron transitions between the split d-orbitals of a single cobalt ion (within Co2+ or Co3+). escholarship.org

These transitions give rise to distinct absorption bands in the optical spectrum of Co3O4. Typically, two main direct optical transitions are observed. For Co3O4 thin films, these transitions have been reported at energies around 1.45-1.52 eV and 2.1-2.3 eV. naturalspublishing.comresearchgate.netioffe.ru The lower energy transition is often attributed to the O2-(2p) → Co2+(t2g) charge transfer, while the higher energy transition is associated with the O2-(2p) → Co3+(eg) charge transfer. researchgate.netmdpi.com The sum of the energies of these two transitions is sometimes found to be approximately equal to a third, higher energy transition, suggesting a specific energy band diagram arrangement. mdpi.com

For cobalt(II) oxide (CoO), which contains only Co2+ ions, the optical properties are different. CoO thin films typically exhibit a direct optical band gap around 3.24 eV. ioffe.ru In glasses doped with CoO, absorption bands related to the electronic transitions within the Co2+ ions in a tetrahedral symmetry are observed. For example, transitions from the 4A2(4F) ground state to the 4T1(4P) and 4T1(4F) excited states result in absorption bands in the visible and near-infrared regions, respectively. researchgate.netekb.eg

Investigation of Magnetic Ordering and Spin Dynamics in Cobalt Oxide Systems

Antiferromagnetic and Room Temperature Ferromagnetic Regimes in Cobalt Oxide

This compound (CoO) typically exhibits antiferromagnetic ordering, where the magnetic moments of adjacent ions align in an antiparallel fashion, resulting in a net magnetization of zero. ajol.info This behavior is observed below its Néel temperature (T_N) of approximately 291 K. diva-portal.org However, at room temperature, which is above the Néel temperature for bulk CoO, it behaves as a paramagnetic semiconductor. arxiv.org

Interestingly, weak ferromagnetism has been observed in this compound nanoparticles, even at room temperature. aip.orgfigshare.comnih.gov This phenomenon is often attributed to the presence of uncompensated surface spins and finite size effects in these nanomaterials. aip.orgoiccpress.comresearchgate.netscirp.org For instance, octahedron-shaped nanoparticles with a CoO core and a thin surface layer of strained Co₃O₄ have demonstrated weak room-temperature ferromagnetism. figshare.comnih.gov This suggests that the interface and strain between different this compound phases can induce ferromagnetic correlations. figshare.comnih.gov

In some cases, the transition from an antiferromagnetic state in bulk Co₃O₄ to a weakly ferromagnetic state in Co₃O₄ nanoparticles is ascribed to these uncompensated surface spins. oiccpress.com The magnetic properties of these nanomaterials are highly dependent on factors like particle size, shape, and crystallinity. oiccpress.com For example, the ferromagnetic ordering in Co₃O₄ nanoparticles can be enhanced by increasing the decomposition temperature during their synthesis. oiccpress.comresearchgate.net

Furthermore, cobaltites with a perovskite structure can exhibit a transition from a ferromagnetic to an antiferromagnetic state depending on factors like oxygen deficiency. aip.org This transition is associated with a change in the spin state of the cobalt ions. aip.org

Spinel Structure and its Implications for Magnetic Ordering

The spinel structure of this compound, specifically Co₃O₄, plays a crucial role in its magnetic properties. Co₃O₄ crystallizes in a normal spinel structure where Co²⁺ ions occupy the tetrahedral (A) sites and Co³⁺ ions are located at the octahedral (B) sites within a face-centered cubic lattice of oxygen ions. arxiv.orgscirp.org

In this configuration, the magnetic ordering arises from superexchange interactions between the metal ions. rsc.org The Co³⁺ ions in the octahedral sites are in a low-spin state with paired d-electrons, making them non-magnetic. arxiv.org Conversely, the Co²⁺ ions in the tetrahedral sites are in a high-spin state with unpaired d-electrons, carrying a magnetic moment. arxiv.org The antiferromagnetism in Co₃O₄ below its Néel temperature of about 40 K is primarily due to the weak antiferromagnetic coupling between these nearest-neighbor Co²⁺ ions. arxiv.orgresearchgate.net

The magnetic properties of spinel cobalt oxides can be tuned by substituting other metal ions into the structure. For instance, in Co-dominant spinel structures, substituting Ni at the A site can enhance the saturation magnetization more effectively than Fe substitution, which is attributed to stronger superexchange interactions with Co at the B site. rsc.org

Contributions of Uncompensated Surface Spins and Finite Size Effects in Nanomaterials to Magnetism

In this compound nanomaterials, the magnetic properties can deviate significantly from their bulk counterparts due to the increased surface-to-volume ratio. A key factor in this deviation is the presence of uncompensated surface spins. aip.orgoiccpress.comresearchgate.netscirp.orgarxiv.org In an antiferromagnetic material, the magnetic moments of adjacent atoms are aligned in opposite directions, leading to a net magnetic moment of zero in the bulk. However, at the surface of a nanoparticle, the crystal lattice is terminated, leading to incomplete magnetic sublattices and, consequently, uncompensated spins. aip.orgmdpi.com

These uncompensated surface spins can give rise to a net magnetic moment, resulting in weak ferromagnetic or ferrimagnetic behavior in materials that are antiferromagnetic in their bulk form. aip.orgoiccpress.com This phenomenon has been observed in both CoO and Co₃O₄ nanoparticles. aip.orgoiccpress.comresearchgate.net The weak ferromagnetic behavior in Co₃O₄ nanoparticles, for instance, is often attributed to these uncompensated surface spins forming short-range ordered clusters. researchgate.net